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Compound of Interest

Compound Name: Salvianolic acid D

Cat. No.: B610670 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the spectroscopic properties of a compound is paramount for its identification,

characterization, and quantification. This technical guide provides an in-depth overview of the

nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Salvianolic acid D,

a bioactive natural product with significant therapeutic potential.

Salvianolic acid D is a phenolic acid that has been identified in plants of the Salvia genus,

such as Salvia miltiorrhiza and Salvia chinensis.[1] Its chemical structure and biological activity

have been the subject of numerous studies. This document consolidates the available

spectroscopic data into a user-friendly format, complete with experimental protocols and visual

workflows to aid in research and development efforts.

Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the

structure of compounds. For Salvianolic acid D, Electrospray Ionization (ESI) is a commonly

employed technique.
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Parameter Value Source

Molecular Formula C₂₀H₁₈O₁₀ [1]

Molecular Weight 418.35 g/mol [1]

Ionization Mode
Negative Electrospray

Ionization (ESI-)

Deprotonated Molecule [M-H]⁻ m/z 417

Predicted ESI-MS/MS Fragmentation
While a detailed experimental ESI-MS/MS fragmentation spectrum for Salvianolic acid D is

not readily available in the cited literature, a putative fragmentation pathway can be proposed

based on the known fragmentation patterns of other salvianolic acids, such as salvianolic acids

A, B, and C. The fragmentation of these related compounds often involves the loss of caffeic

acid and danshensu moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
As of the latest search, specific, comprehensive, and tabulated ¹H and ¹³C NMR chemical shift

data for Salvianolic acid D are not available in the public domain literature. While ¹³C NMR

spectra are available on databases like PubChem, the explicit chemical shift values are not

provided in a readily accessible format.[1] Researchers are advised to consult specialized

chemical databases or acquire experimental data for definitive structural assignments.

Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality

spectroscopic data. The following sections outline the methodologies for the analysis of

Salvianolic acid D.

Liquid Chromatography-Mass Spectrometry (LC-MS)
A sensitive and specific LC-MS method has been developed for the determination of

Salvianolic acid D in biological matrices.
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Parameter Description

Instrumentation

Agilent 6110 single quadrupole mass

spectrometer with an electrospray ionization

(ESI) source.

Ionization Mode Negative ion mode.

Scan Mode Single Ion Monitoring (SIM).

Monitored Ion m/z 417 for Salvianolic acid D.

Capillary Voltage 3000 V.

Nebulizer Pressure 35 psig.

Drying Gas Flow Rate 10 L/min.

Drying Gas Temperature 350 °C.

Fragmentation Voltage 100 V for Salvianolic acid D.

Chromatographic Separation

The specific column and mobile phase

composition should be optimized based on the

sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the acquisition of NMR spectra for salvianolic acids is provided below. It

is important to note that specific parameters may need to be optimized based on the sample

concentration and the specific NMR instrument used.
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Parameter Description

Instrumentation
A high-field NMR spectrometer (e.g., 400 MHz

or higher) equipped with a suitable probe.

Solvent

Deuterated solvents such as methanol-d₄

(CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆)

are commonly used for dissolving salvianolic

acids.

Sample Preparation
A sufficient amount of purified Salvianolic acid D

is dissolved in the deuterated solvent.

¹H NMR Acquisition

Standard one-dimensional proton NMR spectra

are acquired to determine the chemical shifts

and coupling constants of the protons.

¹³C NMR Acquisition

One-dimensional carbon-13 NMR spectra, often

with proton decoupling, are acquired to identify

the chemical shifts of all carbon atoms.

2D NMR Experiments

To aid in the complete and unambiguous

assignment of proton and carbon signals, two-

dimensional NMR experiments such as COSY

(Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence),

and HMBC (Heteronuclear Multiple Bond

Correlation) are highly recommended.

Visualizing Experimental Workflows and Signaling
Pathways
To further aid in the understanding of the experimental processes and biological context of

Salvianolic acid D, the following diagrams have been generated using the DOT language.
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General Workflow for the Isolation of Salvianolic Acids
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Caption: A generalized workflow for the isolation and characterization of salvianolic acids from

plant material.

Signaling Pathways Modulated by Salvianolic Acid D in Cardiomyocytes
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Caption: A diagram illustrating the modulatory effects of Salvianolic Acid D on the Ras and

PI3K/Akt signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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